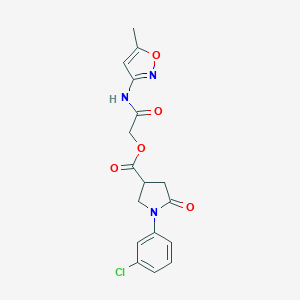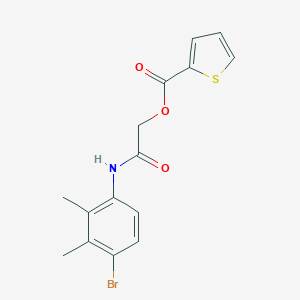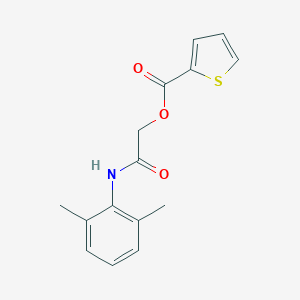![molecular formula C17H19NO3 B270977 N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, commonly known as DMHP, is a synthetic compound that has gained significant attention in the field of scientific research. DMHP is a heterocyclic compound that belongs to the class of cyclopentanones. It has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of DMHP is not fully understood. However, it has been suggested that DMHP may exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain.
Biochemical and Physiological Effects:
DMHP has been shown to exhibit anti-inflammatory and analgesic properties. It has also been shown to inhibit the growth of various cancer cell lines. In addition, DMHP has been shown to inhibit the growth of various weeds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMHP is that it is relatively easy to synthesize. In addition, DMHP has been shown to exhibit a wide range of biological activities, making it a promising candidate for further research. However, one of the limitations of DMHP is that its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DMHP. One area of research could focus on further elucidating the mechanism of action of DMHP. Another area of research could focus on developing more potent and selective analogs of DMHP for use as anti-inflammatory, analgesic, and antitumor agents. Additionally, research could focus on developing more effective formulations of DMHP for use as a herbicide.
Métodos De Síntesis
DMHP can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenylacetic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid chloride in the presence of a base. Another method involves the reaction of 3,5-dimethylphenylacetic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
DMHP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, DMHP has been shown to exhibit anti-inflammatory and analgesic properties. It has also been studied for its potential use as an antitumor agent. DMHP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
In the field of agriculture, DMHP has been studied for its potential use as a herbicide. It has been shown to inhibit the growth of various weeds, including barnyard grass, goosegrass, and redroot pigweed.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Fórmula molecular |
C17H19NO3 |
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H19NO3/c1-8-3-9(2)5-11(4-8)18-16(19)14-10-6-12-13(7-10)21-17(20)15(12)14/h3-5,10,12-15H,6-7H2,1-2H3,(H,18,19) |
Clave InChI |
GSUZDTKXYIADPV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2C3CC4C2C(=O)OC4C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)

![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270906.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)

![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)